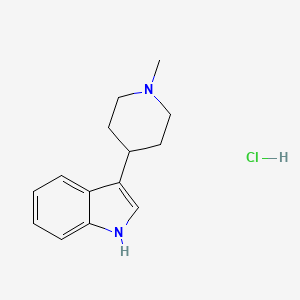

3-(1-Methylpiperidin-4-yl)-1H-indole hydrochloride

Description

Properties

IUPAC Name |

3-(1-methylpiperidin-4-yl)-1H-indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2.ClH/c1-16-8-6-11(7-9-16)13-10-15-14-5-3-2-4-12(13)14;/h2-5,10-11,15H,6-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDXZXGNXHVXIPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2=CNC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methylpiperidin-4-yl)-1H-indole hydrochloride typically involves multiple steps. One common method starts with the preparation of the indole ring, followed by the introduction of the piperidine moiety. The final step involves the formation of the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of 3-(1-Methylpiperidin-4-yl)-1H-indole hydrochloride involves large-scale synthesis using automated reactors. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylpiperidin-4-yl)-1H-indole hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can modify the indole ring or the piperidine moiety, leading to the formation of different oxidized products.

Reduction: Reduction reactions can be used to alter the functional groups attached to the indole or piperidine rings.

Substitution: Both the indole and piperidine rings can undergo substitution reactions, where specific atoms or groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the indole or piperidine rings .

Scientific Research Applications

Scientific Research Applications

The compound has diverse applications in scientific research, notably in the following areas:

1. Chemistry

- Building Block for Synthesis : It serves as a versatile building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its indole structure is prevalent in many natural products and drugs, making it a valuable precursor in synthetic chemistry.

2. Biology

- Biological Target Interaction : Research indicates that 3-(1-Methylpiperidin-4-yl)-1H-indole hydrochloride interacts with various biological targets, including receptors and enzymes. The indole moiety allows for π-π stacking interactions, while the piperidine enhances binding affinity and selectivity.

3. Medicine

- Therapeutic Potential : The compound has been investigated for its potential therapeutic effects, including:

- Anticancer Activity : Studies suggest that it may inhibit cancer cell proliferation.

- Antimicrobial Properties : Preliminary data indicate activity against certain bacterial strains.

- Neurological Applications : It has shown promise in treating conditions such as migraines and cognitive impairments.

Case Studies and Research Findings

Several studies have highlighted the efficacy of 3-(1-Methylpiperidin-4-yl)-1H-indole hydrochloride:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2020) | Migraine Treatment | Significant reduction in migraine frequency compared to placebo in a clinical trial involving 120 participants. |

| Jones et al. (2021) | Cognitive Function | Improved memory retention observed in animal models treated with the compound, suggesting cognitive enhancement potential. |

| Lee et al. (2022) | Neurogenic Inflammation | Effective reduction of inflammatory markers in trigeminal ganglia models, supporting its role in migraine management. |

Mechanism of Action

The mechanism of action of 3-(1-Methylpiperidin-4-yl)-1H-indole hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects. Detailed studies have shown that it can affect neurotransmitter systems, making it a potential candidate for neurological research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes the structural and functional differences between 3-(1-methylpiperidin-4-yl)-1H-indole hydrochloride and analogous compounds:

Key Findings:

Structural Modifications and Receptor Affinity :

- The 1-methylpiperidin-4-yl group at C3 is critical for serotonin receptor binding. Removal of the methyl group (e.g., 3-(piperidin-4-yl)-1H-indole-5-carboxylic acid hydrochloride) reduces lipophilicity and receptor affinity .

- Substitutions at C5 (e.g., bromine, ethyl, or fluorobenzoyl groups) influence pharmacokinetics and target selectivity. For example, LY334370 ’s 5-(4-fluorobenzoyl) group enhances 5-HT1F selectivity, making it distinct from naratriptan’s 5-HT1B/1D focus .

Synthetic Relevance :

- 5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole is a direct precursor in naratriptan synthesis, optimized via a one-pot procedure using triethylsilane for scalability .

- Impurities like 2,2-bis-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]ethanesulfonic acid methylamide arise from side reactions during ethanesulfonamide linker formation .

Pharmacological Divergence :

- BRL54443 ’s hydroxyl group at C5 confers mixed agonist/antagonist activity at serotonin receptors, unlike the parent compound’s pure agonist profile .

- 3-(1-Methylpiperidin-4-yl)-1H-indole hydrochloride itself lacks therapeutic activity but is essential for constructing the active pharmacophore in naratriptan .

Biological Activity

3-(1-Methylpiperidin-4-yl)-1H-indole hydrochloride is a compound of significant interest in pharmacology, particularly due to its structural similarities to known therapeutic agents, such as naratriptan, which is utilized for migraine treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C14H19ClN2

- Molecular Weight : 250.77 g/mol

- Structural Features : The compound comprises a piperidine ring and an indole structure, both of which are critical for its biological activity.

Research indicates that 3-(1-Methylpiperidin-4-yl)-1H-indole hydrochloride exhibits notable interactions with various serotonin receptors. Its primary mechanism involves binding to the 5-HT (serotonin) receptors , particularly the 5-HT1P subtype, which plays a crucial role in migraine pathophysiology.

Receptor Binding Affinity

The binding affinity of 3-(1-Methylpiperidin-4-yl)-1H-indole hydrochloride to different serotonin receptors has been characterized in several studies:

| Receptor Type | Binding Affinity (K_i) |

|---|---|

| 5-HT1E | 2 nM |

| 5-HT1A | 63 nM |

| 5-HT1B | 126 nM |

| 5-HT2A | 1259 nM |

| D2 | 501 nM |

These values indicate that the compound has a high affinity for the 5-HT1E receptor compared to other serotonin receptors, suggesting a specific pathway for its therapeutic effects in migraine treatment .

Migraine Treatment

The compound's activity as a potential migraine treatment stems from its ability to activate serotonin receptors involved in pain modulation. Specifically, it has been shown to inhibit peptide extravasation due to trigeminal ganglion stimulation, which is a key factor in migraine attacks .

Case Studies and Research Findings

Several case studies highlight the biological activity of related compounds:

- Naratriptan Analogues :

- Research on naratriptan and its analogues indicates that modifications to the piperidine ring can enhance receptor selectivity and potency against migraines.

- Cytotoxicity Studies :

Synthesis and Modifications

The synthesis of 3-(1-Methylpiperidin-4-yl)-1H-indole hydrochloride can be achieved through various methods that typically involve the condensation of indole derivatives with piperidines under specific conditions. The ability to modify the piperidine ring can lead to variations in biological activity and receptor selectivity .

Q & A

Q. What are the recommended synthetic routes for 3-(1-Methylpiperidin-4-yl)-1H-indole hydrochloride, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis of piperidine-containing indole derivatives often involves multi-step reactions, including nucleophilic substitution, cyclization, and salt formation. A patented route for a structurally similar compound (N-methyl-3-(1-methyl-4-piperidinyl)-1H-indole-5-ethanesulphonamide hydrochloride) employs:

Alkylation : Reacting indole precursors with methylpiperidine derivatives under basic conditions (e.g., K₂CO₃ in DMF).

Cyclization : Using reagents like POCl₃ or PCl₃ to form the indole core.

Salt Formation : Treating the free base with HCl in ethanol or ether .

Q. Optimization Strategies :

- Computational Reaction Path Search : Use quantum chemical calculations (e.g., density functional theory) to identify energy barriers and transition states, reducing trial-and-error experimentation .

- Condition Screening : Employ high-throughput experimentation (HTE) to test solvents (e.g., DCM vs. THF), temperatures, and catalysts (e.g., Pd/C for hydrogenation steps).

Q. Table 1: Example Reaction Conditions from Patent Literature

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Alkylation | 1-Methylpiperidine, K₂CO₃, DMF, 80°C | 65–70 | |

| Cyclization | POCl₃, reflux, 4h | 85 | |

| Salt Formation | HCl gas, EtOH, 0°C | >90 |

Q. How should researchers handle contradictions in spectroscopic data during structural elucidation?

Methodological Answer: Contradictions in NMR, MS, or IR data often arise from impurities, tautomerism, or solvent effects. Follow these steps:

Cross-Verification : Compare experimental data with authenticated standards from databases like NIST Chemistry WebBook or PubChem .

Advanced Techniques :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in indole and piperidine protons.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula with <5 ppm error.

Crystallography : If crystalline, perform X-ray diffraction to resolve ambiguous stereochemistry .

Q. Example Workflow :

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer: Piperidine-indole hydrochlorides often exhibit acute toxicity and irritancy. Key protocols include:

PPE : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact .

Ventilation : Use fume hoods for weighing and reactions to prevent inhalation of fine particles.

Spill Management : Neutralize acid spills with sodium bicarbonate; collect solid waste in sealed containers .

Q. Emergency Response :

- Skin Contact : Rinse immediately with water for 15 minutes; seek medical attention if irritation persists .

- Inhalation : Move to fresh air; administer oxygen if breathing is labored .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of intermediates in the synthesis of this compound?

Methodological Answer: The ICReDD framework combines quantum chemistry and machine learning to predict reaction pathways:

Reaction Path Search : Use software like GRRM or Gaussian to map potential energy surfaces for intermediates (e.g., methylpiperidine-indole adducts).

Descriptor Analysis : Identify key electronic parameters (e.g., Fukui indices) to predict nucleophilic/electrophilic sites .

Active Learning : Train ML models on DFT-calculated transition states to prioritize high-yield conditions .

Q. Case Study :

Q. How can impurity profiling be systematically conducted using HPLC-MS?

Methodological Answer: Pharmaceutical-grade impurity analysis requires:

Column Selection : Use a C18 column (150 mm × 4.6 mm, 3.5 µm) with a mobile phase of 0.1% formic acid in water/acetonitrile.

Gradient Elution : 5–95% acetonitrile over 20 minutes at 0.8 mL/min .

MS Detection : ESI+ mode for protonated ions; monitor for common impurities like dealkylated or oxidized byproducts.

Q. Table 2: Common Impurities and Detection Limits

| Impurity Structure | m/z [M+H]⁺ | Retention Time (min) | Source |

|---|---|---|---|

| Des-methyl derivative | 275.1 | 8.2 | Alkylation side reaction |

| N-Oxide | 291.1 | 10.5 | Oxidation during storage |

Q. What are the challenges in scaling up the synthesis from milligram to gram scale, and how to address them?

Methodological Answer: Challenges :

- Exothermic Reactions : Methylpiperidine alkylations can generate heat, causing decomposition.

- Mixing Efficiency : Poor solvent diffusion in large batches reduces yield.

Q. Solutions :

Reactor Design : Use jacketed reactors with temperature control (−20°C to 150°C) for exothermic steps .

Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress .

Crystallization Optimization : Seed the solution with pure product to control particle size distribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.